![molecular formula C19H14FNO3 B5809179 2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)
2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene, commonly known as FBN, is a synthetic compound that has been widely used in scientific research for its unique properties. FBN is a naphthalene derivative that has a nitrovinyl group and a fluorobenzyl group attached to it. The compound has been studied extensively for its ability to inhibit the activity of certain enzymes and for its potential use in cancer research.
Mécanisme D'action
The mechanism of action of FBN is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. FBN has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and leading to an increase in its concentration in the synaptic cleft.
Biochemical and Physiological Effects:
FBN has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. The compound has also been shown to have antioxidant properties, which may contribute to its potential use in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FBN in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their function. However, one of the limitations of using FBN is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving FBN, including its potential use in drug discovery and cancer research. Further studies are needed to fully understand the mechanism of action of FBN and its potential therapeutic applications. Additionally, the development of new synthesis methods for FBN may lead to the discovery of new analogs with improved properties.
Méthodes De Synthèse
The synthesis of FBN involves several steps, starting with the reaction of 2-nitrobenzaldehyde with 2-fluorobenzyl alcohol. The resulting product is then reacted with 1-naphthol in the presence of a base to form FBN. The reaction is typically carried out under an inert atmosphere, and the product is purified using column chromatography.
Applications De Recherche Scientifique
FBN has been used in a wide range of scientific research applications, including enzyme inhibition studies, cancer research, and drug discovery. The compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. FBN has also been studied for its potential use in cancer research, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-1-[(E)-2-nitroethenyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c20-18-8-4-2-6-15(18)13-24-19-10-9-14-5-1-3-7-16(14)17(19)11-12-21(22)23/h1-12H,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZSAQUHLYEPFV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/[N+](=O)[O-])OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-fluorobenzyl)oxy]-1-[(E)-2-nitroethenyl]naphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)

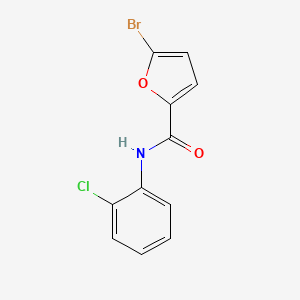
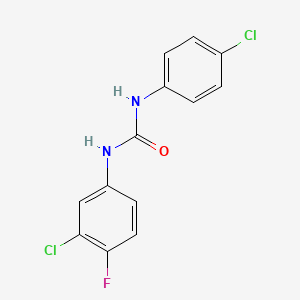
![6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5809118.png)
![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)


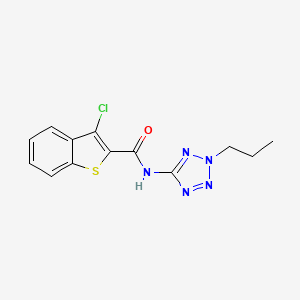
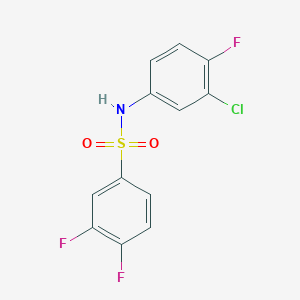
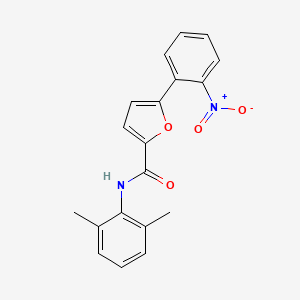
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)
